molecular formula C9H16Cl2N4O B2493934 (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride CAS No. 2187426-27-1

(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride

Cat. No.: B2493934
CAS No.: 2187426-27-1
M. Wt: 267.15
InChI Key: WVWLILNNTCJLHC-YUZCMTBUSA-N
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Description

(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to an oxane ring with diamine groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxane ring, followed by the introduction of the pyrimidine ring and the diamine groups. The final step involves the formation of the dihydrochloride salt.

    Oxane Ring Formation: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate reagent, such as a strong acid or base.

    Pyrimidine Ring Introduction: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the oxane ring.

    Diamine Group Addition: The diamine groups can be added through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

    Dihydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride is unique due to its specific combination of a pyrimidine ring and an oxane ring with diamine groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3R,4R)-3-N-pyrimidin-4-yloxane-3,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c10-7-2-4-14-5-8(7)13-9-1-3-11-6-12-9;;/h1,3,6-8H,2,4-5,10H2,(H,11,12,13);2*1H/t7-,8+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWLILNNTCJLHC-YUZCMTBUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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